2-Aminoindan-1-ol

Description

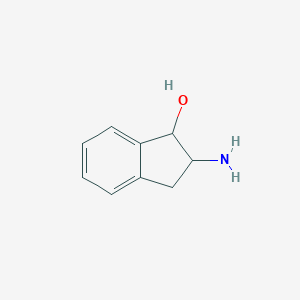

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCWYGWEVVDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933902 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-16-7, 13575-72-9, 23337-80-6 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoindan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoindan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol from Indene: A Technical Guide

Introduction

(1S,2R)-(-)-cis-1-Amino-2-indanol is a pivotal chiral building block in synthetic organic chemistry, most notably as a key component in the synthesis of the HIV protease inhibitor Indinavir. Its unique rigid bicyclic structure and vicinal amino alcohol functionality make it a valuable chiral auxiliary and ligand in various asymmetric transformations. This technical guide provides an in-depth overview of the primary synthetic routes to (1S,2R)-(-)-cis-1-Amino-2-indanol starting from indene, with a focus on enantioselective methods. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.

Synthetic Strategies Overview

The principal strategies for the synthesis of cis-1-amino-2-indanol from indene revolve around the controlled introduction of the amino and hydroxyl groups onto the indene backbone with specific stereochemistry. The main challenge lies in establishing the cis relationship between these two functional groups and achieving high enantiomeric purity. The most prominent and industrially relevant methods involve the initial epoxidation of indene to form indene oxide, which then undergoes further transformations.

Two major enantioselective pathways starting from indene have been extensively developed:

-

Asymmetric Epoxidation followed by Ritter Reaction: This is one of the most practical and widely used methods. It involves the enantioselective epoxidation of indene to produce chiral indene oxide, followed by a regio- and stereoselective ring-opening with a nitrile source (Ritter reaction) and subsequent hydrolysis.

-

Epoxidation and Azide Opening with Resolution: This route involves the formation of a racemic epoxide, followed by ring-opening with an azide nucleophile. The resulting trans-azidoindanol is then resolved, typically through enzymatic acylation, to separate the desired enantiomer, which is subsequently converted to the final cis-aminoindanol.

This guide will focus on the first strategy due to its efficiency and high enantioselectivity.

Asymmetric Epoxidation of Indene

The key step in the enantioselective synthesis is the Jacobsen-Katsuki epoxidation of indene. This reaction utilizes a chiral manganese-salen complex to catalyze the epoxidation with high enantioselectivity.

Experimental Protocol: (1R,2S)-Indene Oxide Synthesis[1][2][3]

A 500-mL, three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, an addition funnel, and a thermocouple is charged with indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.953 g, 1.5 mmol, 0.6 mol%), and 4-(3-phenylpropyl)pyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere. The mixture is cooled to -5°C. A cold sodium hypochlorite (NaOCl) solution (191 mL, 1.7 M) is added slowly with vigorous stirring, maintaining the reaction temperature between 0°C and 2°C. After the addition is complete, the reaction is stirred for an additional hour at 0°C. Hexanes (200 mL) are then added, and the mixture is filtered through Celite. The organic layer is separated, washed with saturated aqueous NaCl, dried over Na2SO4, and concentrated under reduced pressure to yield the crude (1R,2S)-indene oxide.

Ritter Reaction and Hydrolysis

The chiral indene oxide is then subjected to a Ritter-type reaction, which proceeds with inversion of configuration at one of the carbon centers, to establish the desired cis stereochemistry of the amino and hydroxyl groups.

Experimental Protocol: (1S,2R)-(-)-cis-1-Amino-2-indanol Synthesis[1]

To a solution of (1R,2S)-indene oxide (30.0 g, 0.227 mol) in acetonitrile (300 mL) at -20°C is slowly added concentrated sulfuric acid (98%, 24.5 g, 0.25 mol). The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The resulting mixture containing the oxazoline intermediate is then carefully added to a solution of sodium hydroxide (40 g, 1.0 mol) in water (200 mL) at 0°C. The mixture is heated to reflux for 8 hours to hydrolyze the oxazoline. After cooling to room temperature, the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from a mixture of toluene and heptane to afford pure (1S,2R)-(-)-cis-1-Amino-2-indanol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol from indene via the Jacobsen epoxidation and Ritter reaction sequence.

| Step | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Asymmetric Epoxidation | Indene, (R,R)-Mn-Salen catalyst, NaOCl, CH2Cl2, 0°C | (1R,2S)-Indene Oxide | 80-89 | 85-88 | [1][2] |

| Ritter Reaction & Hydrolysis | (1R,2S)-Indene Oxide, H2SO4, CH3CN; then NaOH, H2O, reflux | (1S,2R)-(-)-cis-1-Amino-2-indanol | 55-68 | >99 (after recrystallization) | [1] |

Synthetic Pathway Visualization

The overall workflow for the synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol from indene is depicted below.

Caption: Overall synthetic workflow from indene to (1S,2R)-(-)-cis-1-Amino-2-indanol.

The stereochemical course of the Ritter reaction is crucial for establishing the final cis configuration. The reaction proceeds through a nitrilium ion intermediate, followed by intramolecular attack of the epoxide oxygen, leading to the formation of a cis-fused oxazoline.

Caption: Simplified logical flow of the Ritter reaction mechanism.

Conclusion

The synthesis of enantiopure (1S,2R)-(-)-cis-1-Amino-2-indanol from indene has been successfully optimized, with the Jacobsen-Katsuki asymmetric epoxidation followed by a Ritter reaction being a highly efficient and scalable route. This method provides excellent control over both the relative and absolute stereochemistry of the final product. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and asymmetric synthesis. The commercial availability of the chiral catalyst and the robustness of the reaction sequence make this a preferred industrial method for the production of this valuable chiral building block.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Aminoindan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 2-aminoindan-1-ol, a crucial building block in the synthesis of various pharmaceutical compounds. This document outlines the key ¹H and ¹³C NMR characteristics, presents the data in a clear, tabular format for easy comparison, and includes a detailed experimental protocol for the synthesis and spectral analysis of these compounds.

Introduction

This compound exists as two diastereomers, cis-2-aminoindan-1-ol and trans-2-aminoindan-1-ol. The distinct spatial arrangement of the amino and hydroxyl groups in these isomers results in unique NMR spectral signatures. A thorough understanding of their spectral properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide serves as a detailed reference for the structural elucidation of these important molecules using NMR spectroscopy.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for cis- and trans-2-aminoindan-1-ol. The data has been compiled from reliable scientific sources and is presented to facilitate a direct comparison between the two isomers.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for cis- and trans-2-Aminoindan-1-ol.

| Proton | cis-2-Aminoindan-1-ol | trans-2-Aminoindan-1-ol |

| δ (ppm) | Multiplicity (J in Hz) | |

| H-1 | 4.95 | d (J = 5.5) |

| H-2 | 3.65 | m |

| H-3a | 3.05 | dd (J = 16.0, 6.0) |

| H-3b | 2.60 | dd (J = 16.0, 3.5) |

| H-4 | 7.45 | d (J = 7.5) |

| H-5 | 7.20 | t (J = 7.5) |

| H-6 | 7.25 | t (J = 7.5) |

| H-7 | 7.15 | d (J = 7.5) |

| -NH₂ | 2.10 | br s |

| -OH | 2.50 | br s |

Note: Chemical shifts for NH₂ and OH protons are concentration and solvent dependent and may vary.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) for cis- and trans-2-Aminoindan-1-ol.

| Carbon | cis-2-Aminoindan-1-ol (δ ppm) | trans-2-Aminoindan-1-ol (δ ppm) |

| C-1 | 75.5 | 78.0 |

| C-2 | 59.0 | 61.5 |

| C-3 | 39.5 | 40.0 |

| C-3a | 142.0 | 141.5 |

| C-4 | 128.0 | 128.2 |

| C-5 | 125.0 | 125.5 |

| C-6 | 127.5 | 127.8 |

| C-7 | 124.5 | 124.8 |

| C-7a | 144.0 | 143.5 |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of cis-2-aminoindan-1-ol and the subsequent acquisition of NMR spectra.

Synthesis of cis-2-Aminoindan-1-ol via Ritter Reaction

The synthesis of racemic cis-1-aminoindan-2-ol can be achieved through the Ritter reaction on indene oxide.

Materials:

-

Indene

-

Hydrogen peroxide (30%)

-

Acetonitrile

-

Sulfuric acid (97%)

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Epoxidation of Indene: To a solution of indene in a suitable solvent, add hydrogen peroxide. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Ritter Reaction: The resulting indene oxide is dissolved in acetonitrile and cooled to -40°C. Concentrated sulfuric acid (2.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

Hydrolysis: The reaction mixture is then carefully quenched with water and basified with a sodium hydroxide solution to hydrolyze the intermediate oxazoline.

-

Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield cis-2-aminoindan-1-ol.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified this compound isomer.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30 or similar).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-160 ppm.

-

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for the synthesis and NMR-based structural elucidation of this compound.

The Core Mechanism of cis-1-Aminoindan-2-ol as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate, represent a robust strategy to direct the stereochemical outcome of a reaction. Among these, cis-1-aminoindan-2-ol has emerged as a highly effective and versatile chiral auxiliary. Its rigid, bicyclic indane framework provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of cis-1-aminoindan-2-ol as a chiral auxiliary, with a focus on its application in asymmetric aldol, Diels-Alder, and alkylation reactions.

Core Principle: Steric Shielding from a Rigid Backbone

The efficacy of cis-1-aminoindan-2-ol as a chiral auxiliary stems from its conformationally constrained structure.[2] Unlike more flexible acyclic auxiliaries, the fused five- and six-membered rings of the indane system limit the number of accessible conformations. This rigidity is key to creating a predictable and effective chiral environment. When attached to a prochiral substrate, typically via the formation of an oxazolidinone or a sulfonamide, the bulky indane moiety effectively shields one face of the reactive center. This steric hindrance forces the incoming reagent to approach from the less hindered face, resulting in a high degree of diastereoselectivity.[2][3]

Application in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. The use of cis-1-aminoindan-2-ol-derived oxazolidinones provides excellent control over the stereochemical outcome of this transformation, consistently favoring the syn-aldol product.[1][2]

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The high diastereoselectivity observed in aldol reactions mediated by the cis-1-aminoindan-2-ol derived oxazolidinone is rationalized by the Zimmerman-Traxler transition state model.[2][4] This model posits a chair-like, six-membered transition state involving the enolate, the aldehyde, and a chelating Lewis acid, typically a boron or titanium species.[2][5]

The (Z)-enolate, formed under standard conditions, arranges in a chair-like conformation to minimize steric interactions. The bulky indane group of the chiral auxiliary preferentially occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. This orientation effectively blocks one face of the enolate. Consequently, the aldehyde's R group is also forced into an equatorial position to minimize steric clash, leading to the formation of the syn-aldol adduct.

Caption: Zimmerman-Traxler model for the aldol reaction.

Quantitative Data: Asymmetric Aldol Reactions

The use of the cis-1-aminoindan-2-ol derived N-propionyloxazolidinone in boron-mediated aldol reactions demonstrates exceptional levels of diastereoselectivity.

| Aldehyde (RCHO) | Yield (%) | Diastereomeric Excess (de, %) |

| Benzaldehyde | 64 | >99 |

| Cinnamaldehyde | 62 | >99 |

| Acetaldehyde | 71 | >99 |

| Isobutyraldehyde | 73 | >99 |

| Data sourced from Ghosh et al.[1] |

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries derived from cis-1-aminoindan-2-ol, particularly sulfonamides, have proven to be highly effective in controlling the facial selectivity of this cycloaddition.[2][3]

Mechanism of Stereocontrol: Chelation and Steric Shielding

In Lewis acid-promoted Diels-Alder reactions, the acrylate ester of a cis-1-arylsulfonamido-2-indanol exhibits high diastereoselectivity. The proposed mechanism involves chelation of the Lewis acid (e.g., TiCl₄, Et₂AlCl) to both the ester carbonyl oxygen and an oxygen atom of the sulfonamide group. This chelation locks the conformation of the dienophile and presents a defined steric environment. The bulky aryl group of the sulfonamide then effectively shields one face of the dienophile, directing the incoming diene to the opposite face. This results in high endo-selectivity and excellent control of the absolute stereochemistry of the newly formed chiral centers.[3]

Caption: Chelation-controlled model for the Diels-Alder reaction.

Quantitative Data: Asymmetric Diels-Alder Reactions

The reaction of the acrylate ester of (1R,2S)-1-(p-toluenesulfonamido)-2-indanol with cyclopentadiene in the presence of various Lewis acids highlights the excellent stereocontrol imparted by the auxiliary.

| Lewis Acid | Solvent | Temp (°C) | Yield (%) | endo:exo | Diastereomeric Ratio (endo) |

| Et₂AlCl | CH₂Cl₂ | -78 | 85 | >99:1 | 92:8 |

| TiCl₄ | CH₂Cl₂ | -78 | 83 | >99:1 | 88:12 |

| SnCl₄ | CH₂Cl₂ | -78 | 75 | >99:1 | 86:14 |

| Data sourced from Ghosh et al.[3] |

Experimental Protocols

Preparation of the Chiral Oxazolidinone Auxiliary

The chiral oxazolidinone is readily prepared from cis-1-aminoindan-2-ol.

Workflow:

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Procedure: To a solution of (1S,2R)-cis-1-aminoindan-2-ol (1.0 eq) in acetonitrile is added triethylamine (3.0 eq) followed by disuccinimidyl carbonate (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the desired oxazolidinone.[1]

General Protocol for Asymmetric Aldol Reaction

Workflow:

Caption: Workflow for the asymmetric aldol reaction.

Procedure: A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane is cooled to 0°C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes at 0°C. The reaction is then cooled to -78°C, and the aldehyde (1.5 eq) is added dropwise. The reaction is stirred at -78°C for 2 hours and then at 0°C for 1 hour. The reaction is quenched with a phosphate buffer and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the syn-aldol adduct.[1]

Cleavage of the Chiral Auxiliary

A key advantage of this chiral auxiliary is its facile removal under mild conditions, allowing for the recovery and recycling of the valuable aminoindanol.

Procedure: The aldol adduct is dissolved in a mixture of tetrahydrofuran and water and cooled to 0°C. Lithium hydroxide (or hydrogen peroxide and a lithium salt) is added, and the mixture is stirred until the reaction is complete. The chiral auxiliary can be recovered from the reaction mixture by extraction, while the desired aldol product can be isolated from the aqueous layer after acidification.[2]

Conclusion

cis-1-Aminoindan-2-ol is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its rigid indane backbone provides a predictable steric environment that effectively controls the stereochemical outcome of a range of important chemical transformations, including aldol, Diels-Alder, and alkylation reactions. The high diastereoselectivities achieved, coupled with the straightforward preparation and removal of the auxiliary, make it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of complex, enantiomerically pure molecules. The mechanistic understanding of its action, primarily based on well-established transition state models, further enhances its utility and predictability in the design of synthetic routes.

References

- 1. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

The Indispensable Role of 2-Aminoindan-1-ol in Asymmetric Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates biological activity. Among the arsenal of chiral auxiliaries and ligands, cis-1-aminoindan-2-ol has emerged as a powerhouse, enabling a wide array of highly selective asymmetric transformations. Its rigid indane backbone provides a well-defined chiral environment, leading to exceptional levels of stereocontrol in reactions crucial for the synthesis of complex molecules, including the renowned HIV protease inhibitor, Indinavir. This technical guide provides an in-depth exploration of the applications of 2-aminoindan-1-ol in asymmetric synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.

Core Applications and Mechanistic Insights

cis-1-Aminoindan-2-ol has proven to be a versatile chiral building block, readily transformed into a variety of powerful auxiliaries and ligands. These derivatives have been instrumental in achieving high stereoselectivity in several key reaction classes:

-

Asymmetric Aldol Reactions: When incorporated into an oxazolidinone auxiliary, cis-1-aminoindan-2-ol directs the formation of either syn- or anti-aldol products with remarkable diastereoselectivity. The rigid conformation of the indane moiety effectively shields one face of the enolate, dictating the trajectory of the incoming aldehyde.

-

Asymmetric Diels-Alder Reactions: As a chiral auxiliary attached to a dienophile or as a ligand for a Lewis acid catalyst, this compound derivatives orchestrate the [4+2] cycloaddition to yield highly enantioenriched products. The steric hindrance imposed by the indane framework is key to controlling the endo/exo selectivity and the facial selectivity of the diene's approach.

-

Asymmetric Reduction of Ketones: Chiral oxazaborolidine catalysts derived from cis-1-aminoindan-2-ol, often referred to as Corey-Bakshi-Shibata (CBS) reagents, are highly effective for the enantioselective reduction of prochiral ketones to their corresponding secondary alcohols. The catalyst forms a complex with borane, delivering a hydride to one face of the ketone with high fidelity. Furthermore, ruthenium complexes bearing cis-1-aminoindan-2-ol as a ligand are potent catalysts for asymmetric transfer hydrogenation.

-

Synthesis of Bioactive Molecules: The utility of cis-1-aminoindan-2-ol is perhaps most famously demonstrated in the synthesis of the HIV protease inhibitor Indinavir. A key fragment of this complex drug molecule is derived from (1S,2R)-1-aminoindan-2-ol, highlighting the industrial significance of this chiral building block.

Quantitative Data Summary

The efficacy of this compound in asymmetric synthesis is best illustrated through the consistently high levels of stereoselectivity and chemical yields achieved across a range of transformations. The following tables summarize representative quantitative data from key applications.

Table 1: Asymmetric Aldol Reactions using (1S,2R)-cis-Aminoindanol Derived Oxazolidinone Auxiliary [1]

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 85 |

| Benzaldehyde | >99:1 | 89 |

| Pivaldehyde | >99:1 | 82 |

Table 2: Asymmetric Diels-Alder Reaction of N-Acryloyl Oxazolidinone with Cyclopentadiene [1]

| Lewis Acid | Endo:Exo Ratio | Diastereomeric Excess (de) of Endo Adduct (%) | Yield (%) |

| MgBr₂·OEt₂ | 95:5 | 92 | 85 |

| ZnCl₂ | 96:4 | 94 | 88 |

| TiCl₄ | >99:1 | 96 | 90 |

Table 3: Asymmetric Reduction of Prochiral Ketones

| Ketone | Catalyst System | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| Acetophenone | Oxazaborolidine/BH₃·THF | 87 | 95 | [1] |

| α-Chloroacetophenone | Aminoindanol-derived Oxazaborolidine | 93 | 90 | [1] |

| Acetophenone | [RuCl₂(p-cymene)]₂ / (1S,2R)-aminoindanol / KOH | 97 | 98 | [1] |

Experimental Protocols

To facilitate the application of these powerful synthetic methods, detailed experimental protocols for key transformations are provided below.

Synthesis of (1S,2R)-1-Aminoindan-2-ol via Jacobsen Epoxidation

A cornerstone for accessing enantiopure this compound is the Jacobsen-Katsuki epoxidation of indene, followed by ring-opening.[1]

Step 1: Asymmetric Epoxidation of Indene

To a solution of indene (1.0 equiv) in dichloromethane at 0 °C is added (S,S)-Jacobsen's catalyst (0.01 equiv) and 4-phenylpyridine N-oxide (0.25 equiv). An aqueous solution of sodium hypochlorite (1.5 equiv) is then added dropwise while maintaining the temperature at 0 °C. The reaction is stirred vigorously for 24 hours. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude (1S,2R)-indene oxide, which is used in the next step without further purification.

Step 2: Ring-Opening of (1S,2R)-Indene Oxide

The crude (1S,2R)-indene oxide is dissolved in a mixture of 2-propanol and water. An aqueous solution of ammonia (excess) is added, and the mixture is heated to 80 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford pure (1S,2R)-1-aminoindan-2-ol.

Asymmetric Aldol Reaction using a this compound Derived Oxazolidinone

This protocol outlines the general procedure for a highly diastereoselective syn-aldol reaction.[1]

Step 1: Preparation of the N-Propionyl Oxazolidinone

To a solution of the (1S,2R)-aminoindanol-derived oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The mixture is stirred for 30 minutes, after which propionyl chloride (1.1 equiv) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-propionyl oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes. The resulting boron enolate is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The product is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The crude product is purified by flash chromatography to afford the syn-aldol adduct.

Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst

This protocol describes the in-situ generation of the oxazaborolidine catalyst and its use in the enantioselective reduction of a ketone.[1]

To a solution of (1S,2R)-1-aminoindan-2-ol (0.1 equiv) in anhydrous THF at room temperature under an argon atmosphere is added borane-dimethyl sulfide complex (0.6 equiv) dropwise. The mixture is stirred for 1 hour to allow for the formation of the oxazaborolidine catalyst. The solution is then cooled to -78 °C, and a solution of the prochiral ketone (1.0 equiv) in anhydrous THF is added slowly. The reaction is stirred at -78 °C until complete conversion of the ketone is observed by TLC. The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the chiral secondary alcohol.

Visualizing the Mechanisms and Workflows

To further elucidate the principles behind the stereocontrol exerted by this compound derivatives, the following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.

Caption: Workflow for Asymmetric Aldol Reaction.

Caption: Catalytic Cycle of CBS Reduction.

Conclusion

The remarkable success of cis-1-aminoindan-2-ol as a chiral auxiliary and ligand stems from its unique structural features, which provide a powerful platform for asymmetric induction. The high levels of stereocontrol and yields achieved in a variety of synthetically important reactions underscore its value to the research and drug development communities. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists seeking to leverage the power of this compound in their own synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile and reliable chiral building blocks like this compound will undoubtedly continue to expand.

References

Preparation and applications of 2-Aminoindan-1-ol derivatives

An In-depth Technical Guide to the Preparation and Applications of 2-Aminoindan-1-ol Derivatives

Introduction

The this compound framework, particularly its cis-1-amino-2-indanol isomer, represents a class of conformationally restricted chiral amino alcohols that have become indispensable building blocks in modern organic and medicinal chemistry.[1][2] Their rigid bicyclic structure provides a predictable and stable scaffold for inducing stereoselectivity, making them highly valuable as chiral auxiliaries, ligands for asymmetric catalysis, and key structural motifs in pharmacologically active molecules.[2][3] First synthesized in 1951, the significance of cis-1-amino-2-indanol surged dramatically with its incorporation into the potent HIV protease inhibitor Indinavir (Crixivan®), a landmark drug for the treatment of AIDS.[1][2] This technical guide provides a comprehensive overview of the synthetic strategies for accessing these derivatives and their diverse applications, with a focus on quantitative data and detailed experimental methodologies.

Part 1: Preparation of this compound Derivatives

The primary challenges in synthesizing these compounds are the precise control of both relative (cis vs. trans) and absolute stereochemistry. A variety of methods have been developed, ranging from classical resolution to highly efficient enantioselective syntheses.

Enantioselective Synthetic Strategies

Modern methods focus on generating enantiomerically pure products directly, avoiding the need for resolution steps.

-

From Indene via Asymmetric Epoxidation and Ritter Reaction : This is one of the most practical and widely adopted industrial routes.[1][4] The process begins with the asymmetric epoxidation of indene using a chiral manganese-salen complex (Jacobsen's catalyst) to produce optically active indene oxide.[1] This epoxide is then subjected to a Ritter reaction, where treatment with a nitrile in the presence of a strong acid leads to a regio- and stereoselective ring-opening, forming a cis-oxazoline intermediate. Subsequent hydrolysis yields the desired cis-1-amino-2-indanol.[3][4]

-

From 2-Indanone Derivatives : Another strategy involves the reduction of 2-indanone derivatives. For instance, 1,2-indanedion-1-oxime can be prepared from 2-indanone. A sequential reduction, first using a biocatalyst like Daucus carota to form the alcohol and then hydrogenation (H₂/Pd/C) of the oxime group, can produce the desired amino alcohol with high enantiomeric excess (99% ee) and conversion (95%).[3]

-

From Chiral Pool Starting Materials : Readily available chiral molecules like amino acids can be used as starting points. For example, D-phenylalanine can be converted into an optically pure hydroxylated compound, which is then protected and cyclized via a Friedel-Crafts reaction to form the indanone backbone. Subsequent steps introduce the second stereocenter to yield the target molecule.[3]

-

Resolution of Racemic Mixtures : Racemic cis-1-aminoindan-2-ol can be separated into its constituent enantiomers through fractional crystallization by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.[4][5]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (1S, 2R)-1-Aminoindan-2-ol from Indene

-

Step A: Asymmetric Epoxidation (Jacobsen Epoxidation) [1]

-

To a solution of indene in chlorobenzene, add 3 mol% of 4-(3-phenylpropyl)pyridine N-oxide (P₃NO) and 0.7 mol% of (S,S)-(salen)Mn(III)Cl catalyst.

-

Cool the mixture and add 1.5 M aqueous sodium hypochlorite (NaOCl) slowly while maintaining the temperature.

-

Stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1R, 2S)-indene oxide. The product is typically obtained in ~89% yield and ~88% enantiomeric excess (ee).[1]

-

-

Step B: Ritter Reaction and Hydrolysis [3][4]

-

Dissolve the (1R, 2S)-indene oxide (1 equivalent) in acetonitrile.

-

Cool the solution (e.g., to -40 °C) and slowly add oleum (fuming sulfuric acid, ~2 equivalents).

-

Allow the reaction to warm to room temperature and stir until the formation of the intermediate oxazoline is complete.

-

Hydrolyze the oxazoline by adding water and heating the mixture (e.g., reflux with 6N H₂SO₄).[1]

-

After cooling, neutralize the mixture with a base (e.g., 50% NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer and evaporate the solvent. The crude product can be further purified and enantiomerically enriched (>99% ee) by recrystallization or fractional crystallization with L-tartaric acid to yield pure (1S, 2R)-1-aminoindan-2-ol.[4]

-

Data on Synthetic Preparations

| Starting Material | Key Method/Reagent | Product Configuration | Yield | Purity (ee/de) | Reference |

| Indene | Jacobsen Epoxidation / Ritter Reaction | (1S,2R)-1 | 55-60% (Ritter step) | >99% ee (after cryst.) | [1][3] |

| 1,2-Indanedion-1-oxime | Daucus carota, then H₂/Pd/C | (Not specified) | 95% (conversion) | 99% ee | [3] |

| D-Phenylalanine | Multi-step synthesis via Friedel-Crafts | (1S,2R)-1 | 82% (first step) | Optically pure | [3] |

| Racemic trans-2-bromoindan-1-ol | NH₃, then SOCl₂, then hydrolysis | Racemic cis-1 | Not specified | Racemic | [1] |

| 1-(methoxycarbonyl)-indan-2-one | Baker's yeast, then Curtius rearrangement | (1R,2S)-1 | Not specified | 99.5% ee | [1] |

// Nodes Indene [label="Indene", fillcolor="#F1F3F4"]; Epoxidation [label="Asymmetric\nEpoxidation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; IndeneOxide [label="Chiral Indene Oxide\n(e.g., 1R,2S)", fillcolor="#F1F3F4"]; Ritter [label="Ritter Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Oxazoline [label="cis-Oxazoline\nIntermediate", fillcolor="#F1F3F4"]; Hydrolysis [label="Acidic\nHydrolysis", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Aminoindanol [label="cis-1-Aminoindan-2-ol\n(e.g., 1S,2R)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Indene -> Epoxidation [label="(S,S)-Mn-Salen\nNaOCl"];

Epoxidation -> IndeneOxide [label="89% yield\n88% ee"];

IndeneOxide -> Ritter [label="H₂SO₄ / Oleum\nAcetonitrile"];

Ritter -> Oxazoline;

Oxazoline -> Hydrolysis [label="H₂O, H⁺\n(e.g., H₂SO₄)"];

Hydrolysis -> Aminoindanol [label=">99% ee after\ncrystallization"];

}

Caption: Key industrial workflow for the synthesis of enantiopure cis-1-aminoindan-2-ol.

Part 2: Applications of this compound Derivatives

The unique structural and chiral properties of these compounds have led to their extensive use in asymmetric synthesis and drug development.

Role in Asymmetric Synthesis

The rigid indane framework effectively shields one face of a reacting molecule, allowing for highly selective transformations.[2]

-

Chiral Auxiliaries : The amino alcohol can be converted into derivatives like oxazolidinones. These are temporarily attached to a substrate to direct the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions, after which the auxiliary can be cleaved and recovered.[1][2]

-

Chiral Ligands : this compound is a precursor to important bidentate ligands, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[3][6] These ligands coordinate with metal centers (e.g., copper, rhodium, zinc) to create powerful and selective catalysts for a wide range of asymmetric reactions.[1]

// Nodes Aminoindanol [label="Chiral\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condensation [label="Condensation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Ligand [label="Chiral Ligand\n(e.g., BOX, PyBOX)", fillcolor="#F1F3F4"]; Complexation [label="Metal\nComplexation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Catalyst [label="Asymmetric Catalyst\n[Metal-Ligand Complex]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Asymmetric Reaction\n(e.g., Diels-Alder, Alkylation)", fillcolor="#F1F3F4"]; Product [label="Enantiopure\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Aminoindanol -> Condensation [label="e.g., with\nMalonyl Dichloride"]; Condensation -> Ligand; Ligand -> Complexation [label="e.g., Cu(OTf)₂,\nZnCl₂"]; Complexation -> Catalyst; Catalyst -> Reaction [label="Catalyzes transformation\nof prochiral substrate"]; Reaction -> Product; } Caption: Logical flow for the application of this compound in creating chiral catalysts.

Applications in Drug Development and Medicinal Chemistry

The aminoindanol scaffold is a privileged structure in medicinal chemistry, most notably for its role in enzyme inhibitors.

-

HIV Protease Inhibitors : The most prominent application is in the synthesis of Indinavir (Crixivan®), an HIV protease inhibitor.[1] The (1S, 2R)-1-aminoindan-2-ol moiety serves as a crucial P2' ligand, fitting perfectly into the S2' binding pocket of the HIV protease enzyme.[1] Its rigid structure helps to correctly orient the other functional groups of the drug to maximize binding affinity and inhibitory potency.[1][2]

-

Monoamine Transporter Ligands : While most studies focus on 2-aminoindan (lacking the hydroxyl group), these derivatives are potent ligands for monoamine transporters. 2-aminoindan itself is a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT).[7][8] Ring-substituted derivatives show increased potency for the serotonin transporter (SERT), suggesting potential applications in developing therapeutics for mood disorders or as research tools.[7][8][9]

-

Other Therapeutic Areas : Derivatives of the aminoindan core have been investigated for a range of other biological activities, including as β2-adrenoceptor agonists for treating asthma, and as potential antibacterial agents against pathogens like Acinetobacter baumannii and MRSA.[10][11]

Data on Biological Applications

| Compound/Derivative | Application/Target | Quantitative Data | Notes | Reference |

| Indinavir (contains 1-aminoindan-2-ol) | HIV-1 Protease Inhibitor | IC₅₀ = 0.12 nM (for a related inhibitor) | The aminoindanol is a key P2' ligand. | [1] |

| 2-Aminoindan (2-AI) | α₂C-Adrenoceptor Ligand | Kᵢ = 41 nM | Also shows affinity for α₂A and α₂B subtypes. | [7][8] |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | Monoamine Transporters | Selective for SERT (20-fold vs DAT) | Interacts with SERT, NET, and DAT. | [7][8] |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | Monoamine Transporters | Highly selective for SERT (100-fold vs DAT/NET) | Potent serotonin releasing agent. | [7][8] |

| Various Aminoindane Derivatives | Antibacterial | MIC = 3.9 - 15.6 µg/ml | Active against A. baumannii and MRSA. | [11] |

Part 3: Signaling Pathways and Mechanism of Action

The biological effects of this compound derivatives are dictated by their interaction with specific biological targets, primarily enzymes and membrane transporters.

Inhibition of HIV Protease

HIV protease is a critical enzyme that cleaves viral polyproteins into functional proteins required for viral maturation. Indinavir, containing the this compound core, acts as a competitive inhibitor. It mimics the transition state of the natural peptide substrate and binds with high affinity to the enzyme's active site, blocking its function and preventing the virus from producing mature, infectious virions.

Modulation of Monoamine Neurotransmission

Related 2-aminoindan derivatives exert their psychoactive and potential therapeutic effects by interacting with monoamine transporters (DAT, NET, SERT) located on the presynaptic membrane of neurons. These transporters are responsible for the reuptake of neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, which terminates their signal. By inhibiting these transporters, 2-aminoindan derivatives increase the concentration and duration of action of these neurotransmitters in the synapse, leading to enhanced monoaminergic signaling. This mechanism is central to the action of many antidepressants and stimulants.

// Nodes outside clusters Synapse [label="Synaptic Cleft", shape=plaintext, fontcolor="#5F6368"]; Derivative [label="2-Aminoindan\nDerivative", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NT [label="Neurotransmitter", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fixedsize=true, width=1.2];

// Edges Vesicle -> Synapse [label="Release", dir=none, style=dashed]; NT -> Receptor [label="Binding &\nSignal"]; Synapse -> Transporter [label="Reuptake", dir=back, constraint=false]; Derivative -> Transporter [label="BLOCKS", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

// Invisible edges for layout {rank=same; Vesicle; Transporter;} {rank=same; Synapse; NT;} {rank=same; Receptor;} Derivative [pos="3.5,2.5!"]; NT [pos="2.5,1.5!"]; } Caption: Inhibition of neurotransmitter reuptake at the synapse by 2-aminoindan derivatives.

Conclusion

This compound and its derivatives are a cornerstone of modern asymmetric synthesis and medicinal chemistry. The development of efficient, highly stereoselective synthetic routes has made these chiral building blocks readily accessible for a wide range of applications. From their role in creating sophisticated catalysts for asymmetric reactions to their incorporation as a key structural element in life-saving drugs like Indinavir, the utility of this scaffold is well-established. Ongoing research into new derivatives continues to uncover novel biological activities, suggesting that the full potential of the this compound framework has yet to be realized, promising future innovations in both catalysis and drug development.

References

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP1487781B1 - Process for preparing 2-aminoindan derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Aminoindan-1-ol: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-aminoindan-1-ol, with a particular focus on the well-studied cis-1-amino-2-indanol isomer. It includes a detailed experimental protocol for a common stereoselective synthesis route and explores the compound's likely mechanism of action as a modulator of monoamine transporters, a critical area of interest in medicinal chemistry and neuropharmacology.

Chemical Identity and Physicochemical Properties

This compound (IUPAC Name: 2-amino-2,3-dihydro-1H-inden-1-ol) is a bicyclic organic compound featuring an indane skeleton substituted with both an amino and a hydroxyl group.[1][2] The relative positions of these functional groups give rise to multiple stereoisomers, each with distinct properties and applications. The cis-1-amino-2-indanol configuration, in particular, serves as a crucial chiral auxiliary and a key building block in the synthesis of bioactive molecules, most notably the HIV protease inhibitor Indinavir.[3][4]

The quantitative physicochemical data for this compound and its prominent isomers are summarized in the table below. It is critical to note that experimental values are often specific to a particular stereoisomer.

| Property | Value | Isomer / Notes | Reference(s) |

| IUPAC Name | 2-amino-2,3-dihydro-1H-inden-1-ol | General | [1] |

| (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | (-)-cis-isomer | [5] | |

| CAS Number | 15028-16-7 | Unspecified stereochemistry | [1][6] |

| 13575-72-9 | Unspecified stereochemistry | [7] | |

| 126456-43-7 | (1S,2R)-(-)-cis-isomer | [5][8][9] | |

| 163061-74-3 | (1S,2S)-(+)-trans-isomer | [10] | |

| Molecular Formula | C₉H₁₁NO | All isomers | [1][7][9] |

| Molecular Weight | 149.19 g/mol | All isomers | [1][7][9] |

| Appearance | White to light beige/cream powder or crystals | (1S,2R)-(-)-cis-isomer | [11][12] |

| Melting Point | 118-121 °C | (1S,2R)-(-)-cis-isomer | [8][9][11] |

| Boiling Point | 270.27 °C | Rough estimate | [11] |

| Solubility | Soluble in Methanol; Slightly soluble in water | (1S,2R)-(-)-cis-isomer | [11][13][14] |

| pKa | 14.79 ± 0.40 | Predicted | [11] |

| Optical Rotation [α]²⁰/D | -61° to -62° (c = 0.5 in chloroform) | (1S,2R)-(-)-cis-isomer | [11][12] |

| Purity (Assay) | ≥97% (GC) | Typical commercial grade for (1S,2R)-(-)-cis-isomer | [1][12] |

Experimental Protocols: Synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol

The most direct and efficient method for producing enantiomerically enriched cis-1-amino-2-indanol involves a two-step process starting from indene: (1) asymmetric epoxidation to form the chiral indene oxide, followed by (2) a regio- and stereoselective ring-opening using a modified Ritter reaction.[3][15]

Workflow for Synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol

Caption: Asymmetric synthesis of (1S,2R)-cis-1-amino-2-indanol from indene.

Methodology

Step 1: Asymmetric Epoxidation of Indene [16]

-

Preparation: To a cooled (0°C) reaction vessel charged with chlorobenzene, add the catalyst (S,S)-(salen)Mn(III)Cl (approx. 0.5-1.0 mol%) and the co-catalyst 4-(3-phenylpropyl)pyridine N-oxide (approx. 3-5 mol%).

-

Reactant Addition: Add freshly distilled indene to the catalyst mixture.

-

Reaction Initiation: Add 1.5 M aqueous sodium hypochlorite (NaOCl) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until consumption of the indene is complete.

-

Workup: Upon completion, separate the organic layer. Wash the organic phase sequentially with aqueous NaOH and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1S,2R)-indene oxide. The product can be used in the next step with or without further purification.

Step 2: Ritter Reaction and Hydrolysis [3][15]

-

Reaction Setup: In a separate vessel, dissolve the (1S,2R)-indene oxide in acetonitrile (CH₃CN) and cool the solution to approximately -15°C to -10°C.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, approx. 2.0 equivalents) to the stirred solution, ensuring the temperature does not rise above -5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction proceeds via the formation of an intermediate oxazoline.

-

Hydrolysis: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12). Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate.

-

Product Isolation: After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or by forming a diastereomeric salt with L-tartaric acid to enhance both chemical and stereochemical purity.[3]

Biological Activity and Signaling Pathways

While direct pharmacological studies on this compound are limited, the structurally related compound 2-aminoindane (2-AI) is a known psychostimulant that acts as a selective substrate for plasma membrane monoamine transporters.[17] Specifically, 2-AI is a potent releasing agent at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[17][18] Given the high structural similarity, this compound is hypothesized to interact with these same transporters, modulating monoaminergic neurotransmission.

Monoamine transporters are critical membrane proteins that terminate synaptic signaling by clearing neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[19][20] Compounds that act as substrates or "releasers" are transported into the neuron and induce a conformational change in the transporter, causing it to run in reverse (efflux), thereby releasing neurotransmitters from the cytoplasm into the synapse.[20]

References

- 1. This compound | 15028-16-7 [sigmaaldrich.com]

- 2. This compound | C9H11NO | CID 85794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 5. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 15028-16-7 [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. Aldrich > (1S,2R)-(−)-cis-1-Amino-2-indanol 99% | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 9. (1S,2R) -(−)-顺式-1-氨基-2-茚满醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. (1S,2S)-1-Amino-2-indanol | C9H11NO | CID 6931156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (1S,2R)-(-)-cis-1-Amino-2-indanol CAS#: 126456-43-7 [m.chemicalbook.com]

- 12. (1S,2R)-(-)-cis-1-Amino-2-indanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. (1S,2R)-(-)-cis-1-Amino-2-indanol, 99% | Fisher Scientific [fishersci.ca]

- 14. (1S,2R)-(-)-cis-1-Amino-2-indanol, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. mdpi.com [mdpi.com]

- 16. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Enantiomerically Pure cis-1-Amino-2-indanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure cis-1-amino-2-indanol is a critical chiral building block in modern organic synthesis and medicinal chemistry. Its rigid bicyclic structure and vicinal amino and hydroxyl functionalities make it an invaluable component in the synthesis of chiral ligands for asymmetric catalysis and as a key intermediate in the production of pharmaceuticals. Notably, the (1S, 2R)-enantiomer is a cornerstone of the HIV protease inhibitor Indinavir.[1][2] This technical guide provides an in-depth overview of the most prominent and effective methods for the synthesis of enantiomerically pure cis-1-amino-2-indanol, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways. The methodologies covered include asymmetric epoxidation of indene, enzymatic kinetic resolution, diastereomeric salt formation, and synthesis from chiral precursors.

Core Synthetic Strategies

Several key strategies have been developed to obtain enantiomerically pure cis-1-amino-2-indanol. The choice of method often depends on factors such as scale, desired enantiopurity, and the availability of starting materials and reagents. The primary approaches are:

-

Asymmetric Epoxidation of Indene followed by Ring-Opening: This is one of the most efficient and widely used methods, often employing Jacobsen's chiral (salen)Mn catalyst for the epoxidation of indene, followed by a Ritter reaction to introduce the amino group with the desired cis-stereochemistry.[1][3]

-

Enzymatic Kinetic Resolution: This method relies on the enantioselective acylation or hydrolysis of a racemic mixture of cis-1-amino-2-indanol or its precursors by lipases.[1][4]

-

Diastereomeric Salt Resolution: A classical method involving the formation of diastereomeric salts of racemic cis-1-amino-2-indanol with a chiral resolving agent, followed by separation through fractional crystallization.[4]

-

Synthesis from the Chiral Pool: This approach utilizes readily available enantiopure starting materials, such as D-phenylalanine, to construct the indanol skeleton with the desired stereochemistry.[4]

Experimental Protocols

Asymmetric Epoxidation of Indene and Subsequent Ritter Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Part A: (1S,2R)-Indene Oxide Synthesis

-

Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with an overhead mechanical stirrer, a 125-mL addition funnel, and a thermocouple.

-

Charging the Flask: The flask is charged with indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.

-

Reaction Execution: The resulting brown mixture is cooled to -5°C. A cold sodium hypochlorite (NaOCl) solution (191 mL, 1.7 M) is added slowly with vigorous stirring while maintaining the reaction temperature between 0°C and 2°C. The addition should take approximately 2-2.5 hours.

-

Work-up and Isolation: After the addition is complete, the reaction is stirred for an additional hour at 0°C. Hexanes (200 mL) are added, and the mixture is filtered through a pad of Celite. The organic layer is separated, washed with saturated aqueous NaCl solution (100 mL), dried over Na2SO4, filtered, and concentrated by rotary evaporation. The crude epoxide is purified by short path vacuum distillation (bp 58-60°C at 0.025 mm Hg) to yield (1S,2R)-indene oxide.

Part B: (1S,2R)-1-Aminoindan-2-ol Synthesis (Ritter Reaction)

-

Apparatus Setup: A dry, 1000-mL, three-necked, round-bottomed flask is equipped with a large magnetic stir bar, a 250-mL addition funnel, a 50-mL addition funnel, and a thermocouple.

-

Reaction Mixture Preparation: The flask is charged with dry acetonitrile (100 mL) and cooled to -5°C under a nitrogen atmosphere. Fuming sulfuric acid (20 mL, ~27-33% SO3) is added slowly, followed by the dropwise addition of a solution of the (1S,2R)-indene oxide (26.0 g, 0.197 mol) in dry hexanes (200 mL).

-

Hydrolysis: The reaction mixture is carefully quenched by pouring it into a vigorously stirred mixture of water (200 mL) and hexanes (100 mL) at 0°C. The resulting mixture is stirred for 1 hour at room temperature.

-

Isolation and Purification: The aqueous layer is separated and basified to pH 12-13 with a 50% aqueous NaOH solution, keeping the temperature below 30°C. The product is extracted with 1-butanol (2 x 100 mL). The combined organic layers are concentrated, and the crude product is further purified by crystallization from a mixture of toluene and hexanes to afford enantiomerically pure (1S,2R)-1-aminoindan-2-ol. A final purification can be achieved by forming the L-tartrate salt to enhance both chemical and stereochemical purity.

Enzymatic Kinetic Resolution of rac-trans-1-Azido-2-indanol

This method provides access to both enantiomers of cis-1-amino-2-indanol through the resolution of a key precursor.[1][4]

-

Preparation of Racemic trans-1-Azido-2-indanol: Racemic indene oxide is prepared by epoxidation of indene with m-CPBA. The epoxide is then opened with sodium azide to yield racemic trans-1-azido-2-indanol.

-

Enzymatic Acylation: In a flask, racemic trans-1-azido-2-indanol is dissolved in a mixture of dimethoxyethane (DME) and isopropenyl acetate. Immobilized Lipase PS (Pseudomonas sp.) is added.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until approximately 50% conversion is reached.

-

Separation: The enzyme is filtered off. The filtrate is concentrated, and the resulting mixture of the unreacted (1S,2S)-alcohol and the acylated (1R,2R)-acetate is separated by column chromatography.

-

Conversion to cis-1-Amino-2-indanols: Each enantiomer is then processed separately. The azido group is reduced to an amine (e.g., by hydrogenation), and the trans-amino alcohol is converted to the cis-isomer via an intermediate oxazoline, followed by hydrolysis.

Diastereomeric Salt Resolution

This classical resolution method is effective for obtaining one of the enantiomers in high purity.[4]

-

Salt Formation: Racemic cis-1-amino-2-indanol is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water). An equimolar amount of a chiral resolving agent, such as (S)-2-phenylpropionic acid, is added.

-

Crystallization: The solution is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

-

Isolation of the Diastereomeric Salt: The crystals are collected by filtration and washed with a small amount of cold solvent. The diastereomeric excess (de) of the salt can be checked at this stage.

-

Liberation of the Enantiopure Amine: The purified diastereomeric salt is treated with a base (e.g., aqueous NaOH) to neutralize the acid and liberate the free amino alcohol.

-

Extraction: The enantiomerically enriched cis-1-amino-2-indanol is extracted into an organic solvent, dried, and concentrated to yield the final product.

Synthesis from D-Phenylalanine

This chemoenzymatic route utilizes a readily available chiral starting material.[4]

-

Conversion of D-Phenylalanine: D-phenylalanine is converted to the corresponding optically pure α-hydroxy acid using a mixture of NaNO2 and H2SO4.

-

Protection and Acyl Chloride Formation: The hydroxyl group is protected (e.g., as a silyl ether), and the carboxylic acid is converted to an acyl chloride using thionyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride is subjected to an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid (e.g., AlCl3) to form a cyclic ketone intermediate, preserving the stereocenter.

-

Reduction and Deprotection: The ketone is diastereoselectively reduced to the corresponding alcohol, and subsequent deprotection steps yield the enantiomerically pure cis-1-amino-2-indanol.

Data Presentation

| Method | Starting Material | Key Reagent/Catalyst | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Epoxidation & Ritter Reaction | Indene | (S,S)-Jacobsen's Catalyst, Fuming Sulfuric Acid | ~50% (overall) | >99% (after salt formation) | [1][3] |

| Enzymatic Resolution (of trans-azidoindanol) | rac-trans-1-Azido-2-indanol | Lipase PS | ~45% (for each enantiomer) | >96% | [1][4] |

| Diastereomeric Salt Resolution | rac-cis-1-Amino-2-indanol | (S)-2-Phenylpropionic acid | ~35% | >99% | [4] |

| Synthesis from Chiral Pool | D-Phenylalanine | NaNO2/H2SO4, SOCl2, AlCl3 | ~82% (first step) | >99% | [4] |

Mandatory Visualizations

Asymmetric Synthesis of (1S,2R)-cis-1-Amino-2-indanol

Caption: Asymmetric epoxidation of indene followed by a Ritter reaction.

Enzymatic Kinetic Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution of a precursor.

Diastereomeric Salt Resolution Logic

Caption: Logical steps in diastereomeric salt resolution.

References

Chiral Pool Synthesis from 2-Aminoindan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of (cis)-2-aminoindan-1-ol as a versatile chiral building block in asymmetric synthesis. Sourced from the chiral pool, this rigid bicyclic amino alcohol has proven invaluable as a chiral auxiliary and a precursor to highly effective chiral ligands, finding significant application in the pharmaceutical industry, most notably in the synthesis of the HIV-1 protease inhibitor Indinavir. This document details key synthetic transformations, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes complex pathways and workflows.

Introduction to 2-Aminoindan-1-ol in Chiral Pool Synthesis

Chiral pool synthesis is a strategic approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. (cis)-2-Aminoindan-1-ol, with its conformationally restricted indane backbone and vicinal amino and hydroxyl functionalities, serves as an exemplary chiral synthon. Its rigid structure provides a well-defined stereochemical environment, enabling high levels of stereoinduction in a variety of chemical reactions. The commercial availability of both enantiomers, (1S,2R)-(-)-cis-1-amino-2-indanol and (1R,2S)-(+)-cis-1-amino-2-indanol, further enhances its utility, allowing for the selective synthesis of either enantiomer of a target molecule.

Applications as a Chiral Auxiliary

One of the primary applications of this compound is as a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The auxiliary is subsequently removed, having imparted its chirality to the product.

Asymmetric Aldol Reactions

In asymmetric aldol reactions, this compound is typically converted into a chiral oxazolidinone. This is then N-acylated, and the resulting imide is enolized to form a chiral enolate. The rigid structure of the indane-fused oxazolidinone effectively shields one face of the enolate, leading to highly diastereoselective additions to aldehydes.

Table 1: Diastereoselective Aldol Reaction of Chiral Oxazolidinone Derived from (1S,2R)-2-Aminoindan-1-ol

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 85 |

| Benzaldehyde | >99:1 | 88 |

| Propionaldehyde | >95:5 | 82 |

Experimental Protocol: Asymmetric Aldol Reaction

-

Preparation of the N-Propionyl Oxazolidinone: To a solution of the oxazolidinone derived from (1S,2R)-2-aminoindan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

-

Enolate Formation and Aldol Addition: A solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM is cooled to -78 °C. Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq.). The mixture is stirred for 30 minutes at -78 °C. The desired aldehyde (1.5 eq.) is then added dropwise, and the reaction is stirred for 3 hours at -78 °C.

-

Work-up and Purification: The reaction is quenched with a pH 7 phosphate buffer and extracted with DCM. The combined organic layers are dried over MgSO₄ and concentrated. The crude product is purified by flash chromatography to afford the aldol adduct.[1]

Asymmetric Diels-Alder Reactions

The oxazolidinone derived from this compound also serves as an excellent chiral auxiliary in Diels-Alder reactions. N-acylation with an α,β-unsaturated acyl group provides a chiral dienophile. In the presence of a Lewis acid, the oxazolidinone directs the cycloaddition to one face of the dienophile, resulting in high diastereoselectivity.

Table 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction with Cyclopentadiene

| Dienophile (N-Acyl Group) | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |

| Acryloyl | Et₂AlCl | >99:1 | 92 |

| Crotonoyl | Et₂AlCl | >99:1 | 89 |

Experimental Protocol: Asymmetric Diels-Alder Reaction

-

Preparation of the N-Acryloyl Oxazolidinone: To a solution of the oxazolidinone derived from (1S,2R)-2-aminoindan-1-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq.) dropwise. The solution is stirred for 30 minutes, followed by the addition of acryloyl chloride (1.1 eq.). The reaction mixture is stirred at -78 °C for 1 hour and then warmed to 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.

-

Diels-Alder Cycloaddition: The N-acryloyl oxazolidinone (1.0 eq.) is dissolved in anhydrous DCM and cooled to -78 °C. Diethylaluminum chloride (1.2 eq.) is added dropwise, and the mixture is stirred for 30 minutes. Freshly cracked cyclopentadiene (3.0 eq.) is then added, and the reaction is stirred at -78 °C for 3 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over MgSO₄ and concentrated. The crude product is purified by flash chromatography.[2][3][4]

Application in the Synthesis of Chiral Ligands

The vicinal amino alcohol functionality of this compound makes it an ideal precursor for the synthesis of a variety of chiral ligands for asymmetric catalysis.

Ligands for Asymmetric Transfer Hydrogenation

Chiral ligands derived from this compound, when complexed with transition metals such as rhodium or ruthenium, form highly efficient catalysts for the asymmetric transfer hydrogenation of prochiral ketones and imines. These reactions typically utilize isopropanol or a formic acid/triethylamine mixture as the hydrogen source.

Table 3: Asymmetric Transfer Hydrogenation of Acetophenone

| Metal Precursor | Ligand | Hydrogen Source | Base | Yield (%) | Enantiomeric Excess (ee, %) |

| [Rh(Cp*)Cl₂]₂ | (1S,2R)-2-Aminoindan-1-ol | i-PrOH | KOH | >95 | 97 (S) |

| [Ru(p-cymene)Cl₂]₂ | N-tosyl-(1S,2R)-aminoindanol | HCOOH/NEt₃ | - | 98 | 99 (S) |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

Catalyst Formation: In a Schlenk flask under an inert atmosphere, the rhodium precursor [Rh(Cp*)Cl₂]₂ (0.005 mmol) and (1S,2R)-2-aminoindan-1-ol (0.011 mmol) are dissolved in anhydrous and degassed isopropanol (5 mL). The mixture is stirred at room temperature for 20 minutes to allow for catalyst formation.

-

Transfer Hydrogenation: A solution of acetophenone (1.0 mmol) in isopropanol (2 mL) is added to the catalyst solution, followed by the addition of a 2 M solution of KOH in isopropanol (0.1 mL). The reaction mixture is stirred at room temperature and monitored by TLC or GC.

-

Work-up and Analysis: Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over Na₂SO₄ and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.[5][6]

Application in Drug Development: The Synthesis of Indinavir

A landmark application of chiral pool synthesis utilizing this compound is the industrial-scale synthesis of Indinavir (Crixivan®), a potent HIV-1 protease inhibitor.[7] The (1S,2R)-1-amino-2-indanol moiety is a crucial component of the drug, providing a rigid scaffold that correctly orients the molecule within the active site of the HIV-1 protease enzyme.

Synthesis of the Aminoindanol Moiety

The enantiomerically pure (1S,2R)-1-amino-2-indanol is a key intermediate in the synthesis of Indinavir.[8] A common synthetic route starts from indene.

Caption: Key steps in the synthesis of the aminoindanol core of Indinavir.

HIV-1 Protease Inhibition

Indinavir functions as a competitive inhibitor of the HIV-1 protease.[9][10] The enzyme is a homodimeric aspartyl protease that cleaves viral polyproteins into functional proteins, a critical step in the viral life cycle. Indinavir is designed to mimic the transition state of the natural peptide substrate of the protease.[10] The hydroxyl group of the aminoindanol moiety forms a key hydrogen bond with the catalytic aspartate residues (Asp25 and Asp25') in the active site, effectively blocking the enzyme's function.[11][12]